molecular formula C16H19N3O B4810523 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea

1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B4810523
M. Wt: 269.34 g/mol
InChI Key: SLFIOOYANZSNRS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylphenyl group and a pyridin-2-yl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(pyridin-2-yl)ethylamine under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced urea derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl group. Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted urea derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise mechanism of action .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)19-16(20)18-13(3)15-6-4-5-9-17-15/h4-10,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFIOOYANZSNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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